molecular formula C19H31NO4 B5589301 3,4,5-triethoxy-N,N-dipropylbenzamide

3,4,5-triethoxy-N,N-dipropylbenzamide

Cat. No. B5589301
M. Wt: 337.5 g/mol
InChI Key: JXXJINFOCASLDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3,4,5-triethoxy-N,N-dipropylbenzamide often involves acylation reactions, as demonstrated in the preparation of N-3-hydroxyphenyl-4-methoxybenzamide, where 3-aminophenol and 4-methoxybenzoyl chloride react in tetrahydrofuran (THF) (Karabulut et al., 2014). Such methods could potentially be adapted for the synthesis of 3,4,5-triethoxy-N,N-dipropylbenzamide by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of related compounds is often determined by techniques such as single crystal X-ray diffraction and density functional theory (DFT) calculations. The study by Karabulut et al. (2014) on N-3-hydroxyphenyl-4-methoxybenzamide provided insights into the molecular geometry, including bond lengths, angles, and dihedral angles, which are critical for understanding the structural characteristics of 3,4,5-triethoxy-N,N-dipropylbenzamide.

Chemical Reactions and Properties

Chemical reactions involving similar compounds highlight the reactivity and functional group transformations that 3,4,5-triethoxy-N,N-dipropylbenzamide might undergo. For instance, the synthesis of photoaffinity analogs of influenza fusion inhibitors illustrates the potential for creating biologically active derivatives through specific chemical modifications (Dischino et al., 1999).

Physical Properties Analysis

The physical properties of compounds structurally related to 3,4,5-triethoxy-N,N-dipropylbenzamide, such as solubility, melting points, and thermal stability, can be inferred from studies on similar molecules. For example, the solubility and thermal degradation temperatures of novel aromatic polyimides provide a basis for predicting the behavior of 3,4,5-triethoxy-N,N-dipropylbenzamide under various conditions (Butt et al., 2005).

Scientific Research Applications

Polyimide Synthesis

The synthesis of novel aromatic polyimides involving compounds like 3,4,5-triethoxy-N,N-dipropylbenzamide showcases their potential in creating materials with significant thermal stability and solubility in organic solvents. These polymers have degradation temperatures ranging from 240°C to 550°C, suggesting their utility in high-temperature applications. The specific heat capacity and glass transition temperatures of these polyimides further highlight their suitability for advanced material applications (Butt et al., 2005).

Corrosion Inhibition

Mild Steel Corrosion Inhibition

Triazine derivatives, possibly related in structure to 3,4,5-triethoxy-N,N-dipropylbenzamide, have demonstrated efficacy as corrosion inhibitors for mild steel in acidic environments. The presence of electron-donating functional groups in these compounds significantly enhances their inhibition performance, potentially offering insights into the role of similar structures in corrosion protection (Singh et al., 2018).

Antioxidant Activity

Antioxidant Properties

Derivatives of 1,2,4-triazol-5-one, which could be structurally related to 3,4,5-triethoxy-N,N-dipropylbenzamide, have shown potential antioxidant activities. These compounds were evaluated for their ability to scavenge free radicals, chelate metals, and reduce power, comparing favorably with standard antioxidants. This suggests that compounds with similar functional groups may also possess notable antioxidant capabilities (Yüksek et al., 2015).

Catalysis and Synthesis

Catalytic Applications

The use of triazolyl Fischer carbene complexes, potentially related to 3,4,5-triethoxy-N,N-dipropylbenzamide, in catalysis and synthesis highlights the versatility of such compounds. These complexes have been employed as sensors for metal ions, demonstrating the broad utility of triazole and carbene moieties in developing multifunctional materials for chemical sensing and catalysis (Joseph Ponniah S et al., 2014).

properties

IUPAC Name

3,4,5-triethoxy-N,N-dipropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO4/c1-6-11-20(12-7-2)19(21)15-13-16(22-8-3)18(24-10-5)17(14-15)23-9-4/h13-14H,6-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXJINFOCASLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=C(C(=C1)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N,N-dipropylbenzamide

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